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molecular formula C52H34O2 B8802798 3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone) CAS No. 3432-73-3

3,3'-(1,4-Phenylene)bis(2,4,5-triphenylcyclopentadienone)

Cat. No. B8802798
M. Wt: 690.8 g/mol
InChI Key: CDSWVVKOGGSZOB-UHFFFAOYSA-N
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Patent
US06288188B1

Procedure details

1,3-Diphenylacetone (1.23 g, 0.00584 mol), 1,4-bis(phenylglyoxaloyl)benzene, commercially available as Bis-PGB from Ken Seika Corporation (1.000 g, 0.00292 mol) and ethanol (50 mL) are added to a 100 mL 3-necked round bottom flask fitted with a reflux condenser/nitrogen inlet. The reaction mixture is heated to reflux and an aqueous KOH solution (0.112 g, 0.002 mol) in water (2.25 mL) is added. Additional KOH is added until the solution turns dark and stays dark. The mixture is refluxed for 45 minutes and then allowed to cool. A dark solid which precipitates is collected by filtration and analyzed by 1H-NMR, 13C-NMR, HPLC and FT-IR. All data is consistent with the formation of Compound B.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0.112 g
Type
reactant
Reaction Step Two
Name
Quantity
2.25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]1([C:23](=O)[C:24]([C:26]2[CH:31]=[CH:30][C:29]([C:32](=O)[C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=O)=[CH:28][CH:27]=2)=O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH2:43]([OH:45])[CH3:44].[OH-].[K+]>O>[C:29]1([C:32]2[C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:43](=[O:45])[C:44]=2[C:12]2[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:30]=[CH:31][C:26]([C:24]2[C:23]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8](=[O:9])[C:10]=2[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:27][CH:28]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.112 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser/nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
A dark solid which precipitates
FILTRATION
Type
FILTRATION
Details
is collected by filtration

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C1=C(C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O)C1=CC=CC=C1)C1=C(C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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